

A Comparative Guide to the Photoluminescence Quantum Yield of Lead Bromide Perovskite Nanoparticles

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Compound of Interest

Compound Name: Lead(II) bromide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photoluminescence quantum yield (PLQY) of lead bromide perovskite nanoparticles. It delves into the impact of different synthetic methodologies and surface passivation strategies on the optical performance of these materials, supported by experimental data and detailed protocols.

The remarkable optical properties of lead bromide perovskite nanoparticles, particularly their high photoluminescence quantum yields and tunable emission wavelengths, have positioned them as promising materials for a wide array of applications, including bioimaging, diagnostics, and light-emitting devices. This guide offers a comparative analysis of the PLQY of two prominent types of lead bromide nanoparticles: cesium lead bromide (CsPbBr_3) and formamidinium lead bromide (FAPbBr_3). The data presented herein is curated from recent scientific literature to aid in the selection and optimization of these nanoparticles for specific research and development needs.

Performance Comparison of Lead Bromide Nanoparticles

The PLQY of lead bromide perovskite nanoparticles is critically dependent on the synthetic route and the use of passivating ligands that mitigate surface defects. The following tables

summarize the reported PLQY values for CsPbBr₃ and FAPbBr₃ nanoparticles prepared under various experimental conditions.

Cesium Lead Bromide (CsPbBr₃) Nanoparticles

Synthetic Method	Passivating Ligands/Treatment	Reported PLQY (%)	Excitation (nm)	Emission (nm)	Reference
Hot-Injection	Oleic Acid (OA), Oleylamine (OAm)	~70-90	~365-450	~515-525	[1] [2]
Hot-Injection	Di-dodecyldimethylammonium bromide (DDAB) & NaSCN	~100	Not Specified	~518	[3]
Hot-Injection	Antimony Tribromide (SbBr ₃) Post-Treatment	89	Not Specified	Not Specified	[4]
Hot-Injection	Oleylphosphonic acid (OLPA)	81-91	Not Specified	491-509	[5]
Mechanochemical	Oleylamine (OAm)	up to 88	Not Specified	~520	[1]
Heating Method	8-bromooctanoic acid (BOA) & Octylamine (OLA) (Zwitterionic)	98.53	Not Specified	~461	[6]
Ligand-Assisted Reprecipitation (LARP)	Octylamine, Oleic Acid	60-88	Not Specified	~520	[7]

Formamidinium Lead Bromide (FAPbBr₃) Nanoparticles

Synthetic Method	Passivating Ligands/Treatment	Reported PLQY (%)	Excitation (nm)	Emission (nm)	Reference
Room Temperature Synthesis	Trioctylphosphine oxide (TOPO), Oleic Acid (OA)	~70	Not Specified	~518	[8] [9]
Room Temperature Synthesis	Sulfobetain-18 (SBE-18)	Near-unity	Not Specified	~534	[10]
Ligand-Assisted Precipitation	Boc-lysine, Hexanoic Acid	~100	Not Specified	~536	[11]
Ligand-Assisted Reprecipitation (LARP)	Oleic Acid (OA), Oleylamine (OAm)	55-65	Not Specified	Not Specified	[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of lead bromide nanoparticles and the measurement of their photoluminescence quantum yield.

Synthesis of CsPbBr₃ Nanoparticles via Hot-Injection

This protocol is a generalized procedure based on common practices in the literature.[\[2\]](#)

Materials:

- Cesium carbonate (Cs₂CO₃)
- 1-Octadecene (ODE)

- Oleic acid (OA)
- **Lead(II) bromide** (PbBr_2)
- Oleylamine (OAm)
- Toluene or Hexane (anhydrous)
- Nitrogen or Argon gas supply
- Standard Schlenk line setup

Procedure:

- Preparation of Cesium Oleate Precursor:
 - In a three-neck flask, combine Cs_2CO_3 (e.g., 0.4 mmol), ODE (e.g., 20 mL), and OA (e.g., 1.25 mL).
 - Heat the mixture under vacuum at 120 °C for 1 hour to remove water.
 - Switch to a nitrogen or argon atmosphere and heat to 150 °C until the Cs_2CO_3 has completely reacted and the solution is clear.
- Preparation of Lead Bromide Precursor:
 - In a separate three-neck flask, combine PbBr_2 (e.g., 0.2 mmol), ODE (e.g., 10 mL), OA (e.g., 1 mL), and OAm (e.g., 1 mL).
 - Heat the mixture under vacuum at 120 °C for 1 hour.
 - Switch to a nitrogen or argon atmosphere and heat to the desired injection temperature (typically between 140-200 °C).
- Nanoparticle Synthesis:
 - Rapidly inject a specific volume of the hot cesium oleate precursor (e.g., 0.8 mL) into the vigorously stirred lead bromide precursor solution.

- The reaction is typically complete within a few seconds, indicated by a color change to bright green.
- Cooling and Purification:
 - Immediately cool the reaction flask in an ice-water bath.
 - Add an antisolvent (e.g., methyl acetate or ethyl acetate) to precipitate the nanoparticles.
 - Centrifuge the mixture and discard the supernatant.
 - Redisperse the nanoparticle pellet in an anhydrous solvent like toluene or hexane.
 - Repeat the precipitation and redispersion steps for further purification.

Absolute Photoluminescence Quantum Yield (PLQY) Measurement

This protocol describes the absolute measurement of PLQY using an integrating sphere, a method that does not require a reference standard.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Equipment:

- Spectrofluorometer equipped with an integrating sphere.
- Excitation light source (e.g., Xenon lamp with a monochromator or a laser).
- Detector (e.g., CCD or PMT).
- Cuvette for liquid samples or a sample holder for thin films.

Procedure:

- System Calibration:
 - Calibrate the spectral response of the detection system using a calibrated light source.
- Measurement of the Empty Sphere (Reference):

- Place an empty cuvette (for solutions) or a blank substrate (for films) in the sample holder within the integrating sphere.
- Record the spectrum of the excitation light scattered by the empty sphere. This provides the reference intensity of the excitation light,

$$I_{ref}$$

.

- Measurement of the Sample:

- Place the nanoparticle dispersion in the cuvette or the nanoparticle film on the holder within the integrating sphere.
- Record the spectrum, which will contain the scattered excitation light and the emitted photoluminescence from the sample.

- Data Analysis:

- Integrate the area under the scattered excitation peak in the reference measurement to get the total number of photons from the excitation source (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$I_{ref}$$

).

- From the sample measurement, integrate the area under the scattered excitation peak (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$I_{scat}$$

) and the area under the emission peak (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$I_{em}$$

).

- The number of absorbed photons is calculated as

$$I_{abs} = I_{ref} - I_{scat}$$

.

- The PLQY is then calculated as the ratio of the number of emitted photons to the number of absorbed photons: PLQY (%) =

$$\frac{I_{em}}{I_{abs}}$$

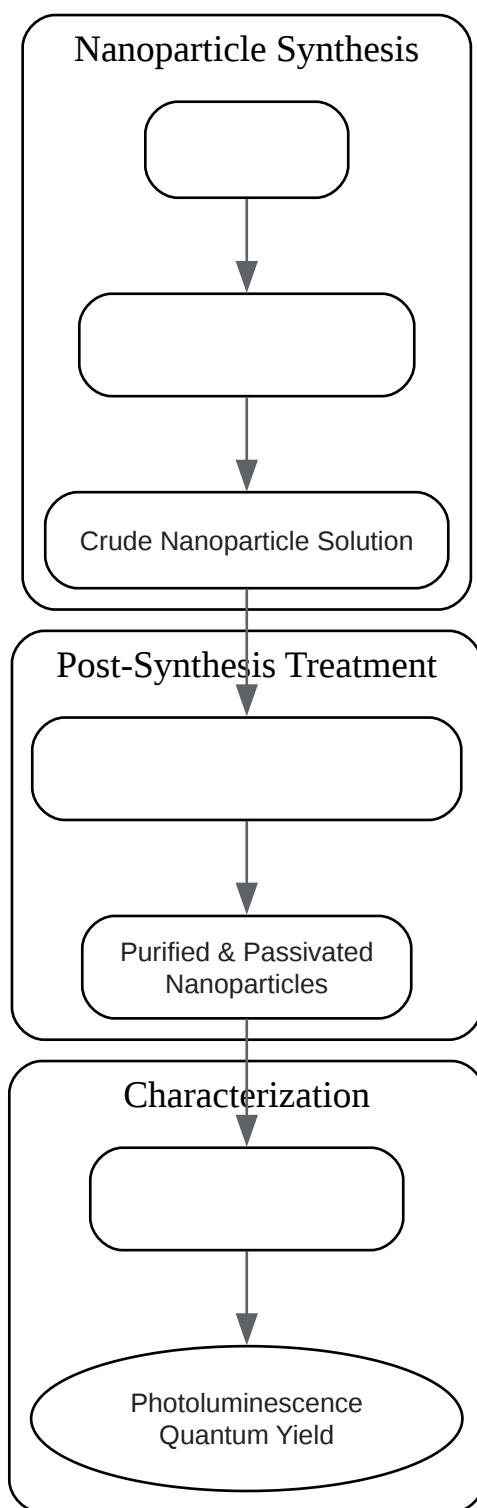
$$= \frac{I_{em}}{I_{ref} - I_{scat}} \times 100$$

$$I_{abs}$$

) * 100

Experimental and Logical Workflow Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of lead bromide nanoparticles.



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Caption: Workflow from synthesis to PLQY measurement.



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Phone: (601) 213-4426

Email: info@benchchem.com